2-(4-Chloro-2-nitrophenyl)acetonitrile
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Overview
Description
2-(4-Chloro-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5ClN2O2. It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with an acetonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-nitrophenyl)acetonitrile typically involves the nitration of benzyl cyanide. The process begins by mixing nitric acid and sulfuric acid in a 1:1.5 ratio and cooling the mixture to 0°C. Benzyl cyanide is then added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at temperatures below 10°C for an hour. The reaction mixture is then poured into crushed ice, filtered, and washed with water until the pH reaches 3-4 .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production rate and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or other nucleophiles in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 2-(4-Amino-2-nitrophenyl)acetonitrile.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development.
Industry: Utilized in the production of materials with specific properties, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-nitrophenyl)acetonitrile involves its interaction with various molecular targets. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by a catalyst. In substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic substitution mechanism .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetonitrile: Similar structure but lacks the chloro group.
2-Chloro-4-nitroaniline: Similar functional groups but different positioning on the phenyl ring
Uniqueness
The presence of both electron-withdrawing groups enhances its utility in various synthetic transformations .
Properties
Molecular Formula |
C8H5ClN2O2 |
---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-(4-chloro-2-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-1-6(3-4-10)8(5-7)11(12)13/h1-2,5H,3H2 |
InChI Key |
LLMNPCDIPYPKHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC#N |
Origin of Product |
United States |
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